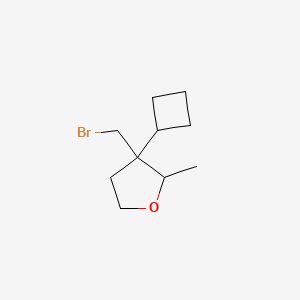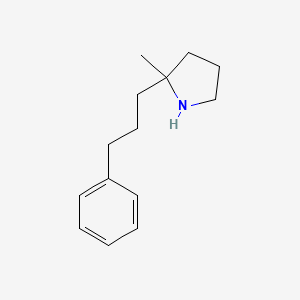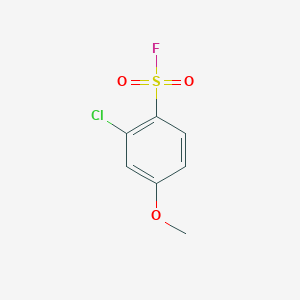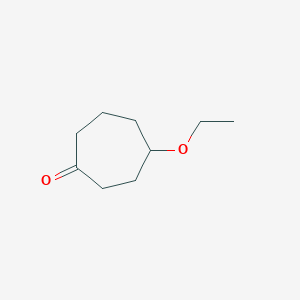
4-Ethoxycycloheptan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethoxycycloheptan-1-one: (CAS No. 119124-46-8) is a chemical compound with the molecular formula C9H16O2. It belongs to the class of cycloalkanones and contains an ethoxy group (C2H5O) attached to a seven-membered cycloheptane ring. The compound’s molecular weight is 156.22 g/mol .
Preparation Methods
Synthetic Routes: The synthetic preparation of 4-Ethoxycycloheptan-1-one involves various methods. One common approach is the reaction of cycloheptanone with ethyl bromide or ethyl iodide in the presence of a base (such as potassium carbonate or sodium hydroxide). The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired product.
Industrial Production: While there isn’t a specific industrial-scale production method dedicated solely to this compound, it can be synthesized in research laboratories or small-scale production facilities. The compound’s limited industrial use means that large-scale production methods are not well-established.
Chemical Reactions Analysis
Reactivity: 4-Ethoxycycloheptan-1-one can undergo various chemical reactions:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the carbonyl group yields the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy group.
Ring-opening: The seven-membered ring can be opened under specific conditions.
Ethyl bromide/iodide: Used for ethoxy group introduction.
Base (e.g., potassium carbonate): Facilitates nucleophilic substitution.
Reducing agents (e.g., lithium aluminum hydride): For reduction reactions.
Major Products: The major products depend on the specific reaction conditions. For example:
- Ethoxy group substitution: Formation of various derivatives.
- Oxidation: this compound → 4-Ethoxycycloheptanoic acid.
Scientific Research Applications
4-Ethoxycycloheptan-1-one finds applications in:
Organic Synthesis: As a building block for more complex molecules.
Flavor and Fragrance Industry: It contributes to aroma compounds.
Medicinal Chemistry: Potential as a scaffold for drug development.
Mechanism of Action
The exact mechanism of action for 4-Ethoxycycloheptan-1-one’s effects remains an area of ongoing research. It may interact with specific molecular targets or pathways, but further studies are needed to elucidate its precise mode of action.
Comparison with Similar Compounds
While 4-Ethoxycycloheptan-1-one is relatively unique due to its seven-membered ring and ethoxy group, similar compounds include cycloalkanones with varying substituents. Examples include cyclohexanone, cyclopentanone, and cycloheptanone.
Properties
Molecular Formula |
C9H16O2 |
|---|---|
Molecular Weight |
156.22 g/mol |
IUPAC Name |
4-ethoxycycloheptan-1-one |
InChI |
InChI=1S/C9H16O2/c1-2-11-9-5-3-4-8(10)6-7-9/h9H,2-7H2,1H3 |
InChI Key |
LUCDFRPQMMBMRO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1CCCC(=O)CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


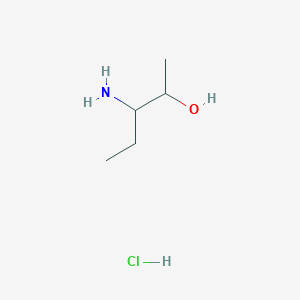
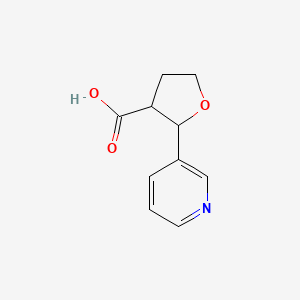

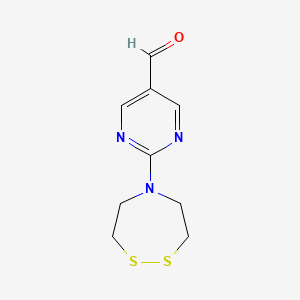
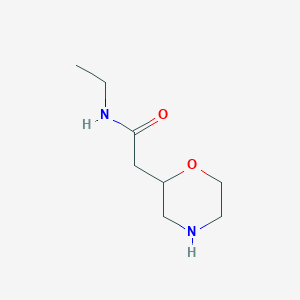
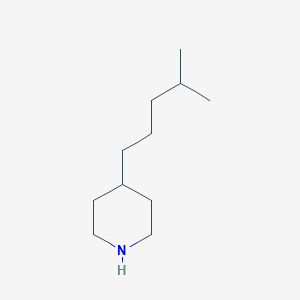
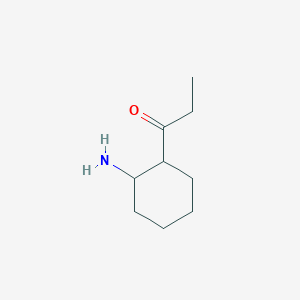

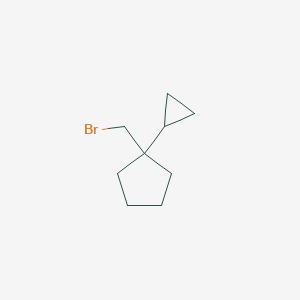
![4H,5H,6H,7H-[1,2]thiazolo[5,4-c]pyridin-3-ol hydrochloride](/img/structure/B13200849.png)
![tert-Butyl N-[2-(chlorosulfonyl)ethyl]-N-methylcarbamate](/img/structure/B13200864.png)
